α2/α1 Selectivity vs. Yohimbine
In radioligand binding studies using rat cerebral cortex membranes, idazoxan demonstrated a 46-fold selectivity for α2-adrenoceptors (Ki = 3.1 ± 0.4 nM) over α1-adrenoceptors (Ki = 142 ± 27 nM). Under identical assay conditions, the classical α2-antagonist yohimbine exhibited only 6-fold selectivity [1]. This 7.7-fold improvement in selectivity ratio (46 vs. 6) directly translates to reduced α1-adrenoceptor engagement at concentrations required for α2 blockade, thereby minimizing off-target cardiovascular and smooth muscle effects that can confound in vivo neuropharmacological studies.
| Evidence Dimension | Selectivity ratio (α2/α1 adrenoceptors) |
|---|---|
| Target Compound Data | 46-fold (Ki α2 = 3.1 nM; Ki α1 = 142 nM) |
| Comparator Or Baseline | Yohimbine: 6-fold |
| Quantified Difference | 7.7-fold higher selectivity ratio for idazoxan |
| Conditions | Rat cerebral cortex membranes; [3H]-idazoxan for α2, [3H]-prazosin for α1 |
Why This Matters
Procurement of idazoxan over yohimbine is justified when experimental protocols require α2-adrenoceptor blockade with minimal confounding α1-mediated effects, particularly in cardiovascular or smooth muscle preparations.
- [1] Dettmar PW, et al. Effects of idazoxan on catecholamine systems in rat brain. Biochem Pharmacol. 1984;33(16):2553-2557. View Source
